molecular formula C14H20FN3O2 B1343950 tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 1016167-46-6

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1343950
M. Wt: 281.33 g/mol
InChI Key: AESFVWLAXBKWOI-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 6-fluoropyridin-2-yl moiety. Piperazine derivatives are known for their biological activity and are often used as intermediates in the synthesis of various pharmacologically active compounds. The presence of the fluoropyridinyl group suggests potential for increased binding affinity and selectivity in biological systems due to the electronegative fluorine atom.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step reactions starting from simple precursors. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and MS. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, highlighting the utility of the piperazine core . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . These studies demonstrate the importance of structural analysis in confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present. The reactivity of the fluoropyridinyl group in tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate could be explored through reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The literature provides examples of related compounds undergoing condensation reactions and modifications of the piperazine ring , which could be relevant for further functionalization of the tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was studied using X-ray diffraction and DFT calculations, revealing insights into its electrostatic potential and molecular orbitals . These properties are crucial for understanding the compound's behavior in different environments and its potential interactions with biological targets. The presence of the tert-butyl group typically increases the steric bulk, which can affect the compound's solubility and reactivity.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized through various spectroscopic methods, including LCMS, NMR, and IR, and its structure confirmed by X-ray diffraction data. This demonstrates its potential for detailed chemical study and application in further research (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • The compound exhibited moderate anthelmintic activity, indicating potential uses in biological and pharmacological research. However, it showed poor antibacterial activity, suggesting limited efficacy in this area (Sanjeevarayappa et al., 2015).

Crystal Structure

  • It has a distinct crystal structure, which is important for understanding its chemical properties and interactions. The molecular structure and crystal packing have been studied extensively, providing valuable information for material science and molecular engineering (Gumireddy et al., 2021).

Anticorrosive Properties

  • The compound has been investigated for its anticorrosive behavior, particularly for carbon steel in acidic conditions. This indicates its potential application in industrial materials science and corrosion prevention research (Praveen et al., 2021).

Future Directions

The future directions for this compound could involve its use in the synthesis of various bioactive molecules and drug substances, given the known utility of piperazine derivatives in these areas .

properties

IUPAC Name

tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESFVWLAXBKWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I I. Jevtić, TH Lai, J Z. Penjišević, S Dukić-Stefanović… - Molecules, 2020 - mdpi.com
Herein, we report on the synthesis and pharmacological evaluation of ten novel fluorinated cinnamylpiperazines as potential monoamine oxidase B (MAO-B) ligands. The designed …
Number of citations: 4 www.mdpi.com

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